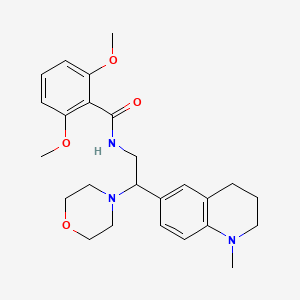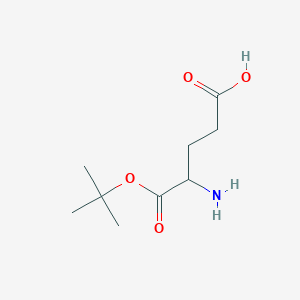
h-d-glu-otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-glutamic acid tert-butyl ester, commonly referred to as H-D-Glu-OtBu, is a derivative of glutamic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties and versatility. It is a white to off-white solid with a molecular weight of 203.24 g/mol and a chemical formula of C9H17NO4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-D-Glu-OtBu is synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Glu-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield glutamic acid and tert-butyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products Formed
Hydrolysis: Glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
H-D-Glu-OtBu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex compounds
Mecanismo De Acción
The mechanism of action of H-D-Glu-OtBu is primarily related to its role as a derivative of glutamic acid. In biological systems, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
H-Glu-OtBu: Another derivative of glutamic acid with similar properties.
Fmoc-Glu-OtBu: Used in peptide synthesis as a protecting group.
Boc-Glu-OtBu: Another protecting group used in peptide synthesis
Uniqueness
H-D-Glu-OtBu is unique due to its specific esterification with tert-butyl alcohol, which provides distinct chemical properties and reactivity. Its use as a non-cleavable linker in antibody-drug conjugates and as a solubilizing agent in peptide synthesis highlights its versatility and importance in various scientific and industrial applications .
Propiedades
Número CAS |
25456-76-2; 45120-30-7; 57294-38-9 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.238 |
Nombre IUPAC |
4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
Clave InChI |
QVAQMUAKTNUNLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
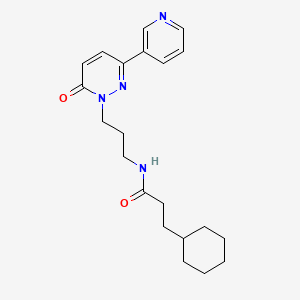
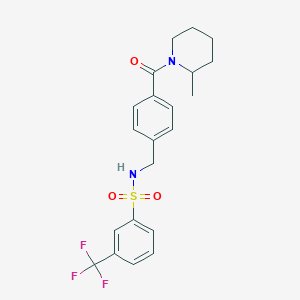
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)
![6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2516777.png)
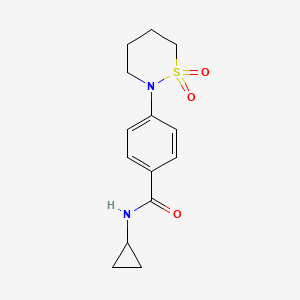
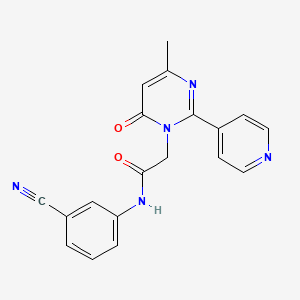
![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)
![N-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide](/img/structure/B2516783.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)
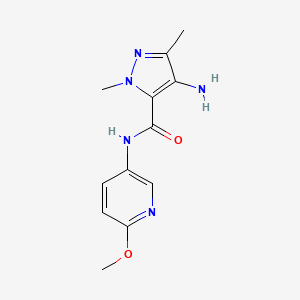
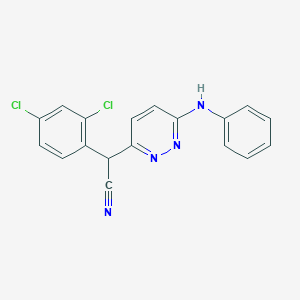
![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)
![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)
